molecular formula C23H29N3O5 B11488478 3,4,5-trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Katalognummer: B11488478
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: ZZTXHHFZIKPISV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a piperazine moiety substituted with a propanoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

    Reduction: Formation of 3,4,5-trimethoxy-N-[2-(4-hydroxypropylpiperazin-1-yl)phenyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential as a drug candidate.

    Biochemistry: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. The piperazine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the piperazine moiety and propanoyl group.

    N-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3,4,5-trimethoxybenzamide: Contains a pyrrolidinone group instead of the propanoylpiperazine moiety.

    3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of the benzamide structure.

Uniqueness

3,4,5-Trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is unique due to the combination of the trimethoxyphenyl group and the propanoylpiperazine moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

Eigenschaften

Molekularformel

C23H29N3O5

Molekulargewicht

427.5 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C23H29N3O5/c1-5-21(27)26-12-10-25(11-13-26)18-9-7-6-8-17(18)24-23(28)16-14-19(29-2)22(31-4)20(15-16)30-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,28)

InChI-Schlüssel

ZZTXHHFZIKPISV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.